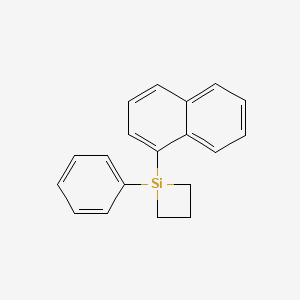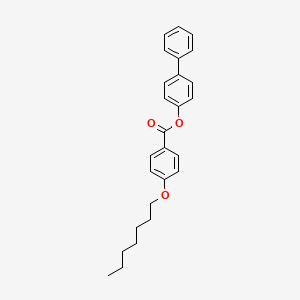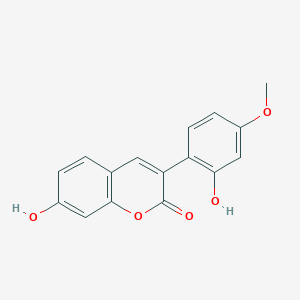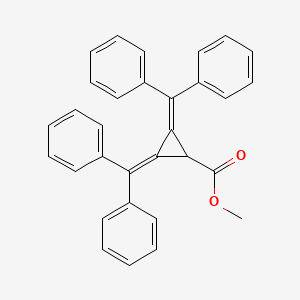![molecular formula C11H16O2 B14642073 Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate CAS No. 54674-64-5](/img/structure/B14642073.png)
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate is an organic compound characterized by a bicyclic structure with a carboxylate ester functional group. This compound is notable for its unique structural features, which include a bridgehead double bond that defies Bredt’s Rule . The molecular formula of this compound is C10H14O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[3.3.1]non-2-ene-2-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be used . The reaction conditions often include the use of a solvent like toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Aplicaciones Científicas De Investigación
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex molecules and materials.
Mecanismo De Acción
The mechanism of action of methyl bicyclo[3.3.1]non-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and molecular interactions. For instance, its ability to form hydrogen bonds and engage in halogen interactions can affect its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.
Bicyclo[3.3.1]non-3-ene-2,9-diones: These compounds have a similar core structure but differ in the position and type of functional groups.
Uniqueness
Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate is unique due to its bridgehead double bond, which defies Bredt’s Rule, and its specific ester functional group.
Propiedades
Número CAS |
54674-64-5 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
methyl bicyclo[3.3.1]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)10-6-5-8-3-2-4-9(10)7-8/h6,8-9H,2-5,7H2,1H3 |
Clave InChI |
SKVXZBCHDHQGIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCC2CCCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


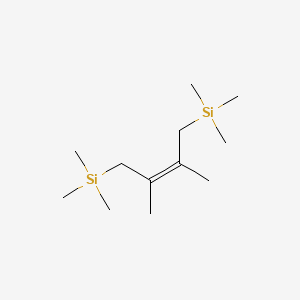
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
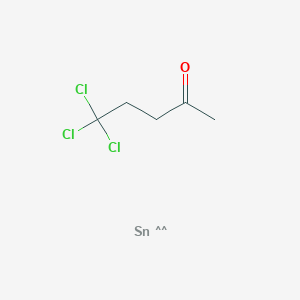
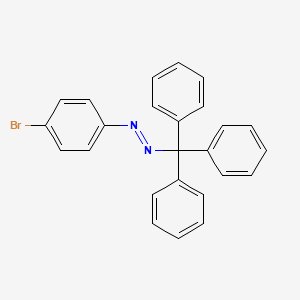
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
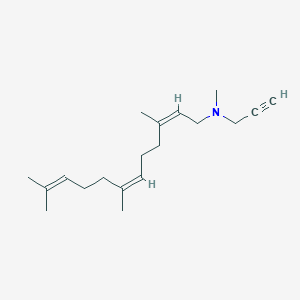
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)

